2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one
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Overview
Description
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one is a guaiacyl lignin obtained by formal cyclocodensation between guaiacylglycerol and esculetin. It is found in Arabidopsis thaliana. It has a role as a plant metabolite. It is a guaiacyl lignin, a primary alcohol, a member of coumarins, a member of guaiacols and a pyranobenzodioxin. It derives from an esculetin and a guaiacylglycerol.
Scientific Research Applications
Chemical Compound Isolation and Structure Analysis
This compound has been isolated as a part of studies on natural products. For instance, it was identified among the compounds isolated from the leaves and stems of Daphne giraldii. Such studies are crucial for understanding the chemical diversity and potential biological activities of natural products (Liao, Zhang, Wu, & Yue, 2005).
Synthetic Pathways and Chemical Transformations
Research has also focused on developing synthetic pathways for related compounds. A study on the synthesis of 4-Hydroxyfuro[2′,3′:7,8]coumarins, which are structurally similar, demonstrates the ongoing exploration into synthetic methods that could potentially be applied to the synthesis of the compound (Kawase, Nanbu, & Yanagihara, 1968).
Biological Activity and Pharmacological Potential
Studies have investigated the biological activity of similar compounds. For example, research on 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives revealed significant antiproliferative activity on human tumor cell lines, indicating the potential of related compounds in cancer research (Dalla Via, Marini, Salerno, La Motta, Condello, Arancia, Agostinelli, & Toninello, 2009).
Synthesis and Applications in Material Science
The compound and its derivatives could have applications in material science. For instance, a study on the synthesis of lignin-related dihydro-pyrano[2,3-c]pyrazoles highlighted their potential as antioxidants and their low cytotoxicity, which could be relevant for the development of new materials or additives (Yang, Zhang, Zhimin, Fei, Zhou, & Hu, 2014).
Properties
Molecular Formula |
C19H16O7 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |
InChI |
InChI=1S/C19H16O7/c1-23-14-7-11(2-4-12(14)21)19-17(9-20)24-16-8-13-10(6-15(16)26-19)3-5-18(22)25-13/h2-8,17,19-21H,9H2,1H3 |
InChI Key |
YMXPBFBMXWPRNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C4C=CC(=O)OC4=C3)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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